methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a 2-nitrophenoxy methyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely explored for their roles as enzyme inhibitors (e.g., cyclooxygenase-2 (COX-2)) and corrosion inhibitors, highlighting the versatility of this scaffold .
Properties
IUPAC Name |
methyl 1-[(2-nitrophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-19-12(16)9-6-7-14(13-9)8-20-11-5-3-2-4-10(11)15(17)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFRSTHVUBVTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188701 | |
| Record name | Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003988-83-7 | |
| Record name | Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003988-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-nitrophenol with a suitable pyrazole derivative. One common method involves the nucleophilic substitution reaction where 2-nitrophenol reacts with a pyrazole derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH), water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate serves as a building block for synthesizing more complex organic molecules and drug candidates. Its structural features allow for further derivatization, enhancing its utility in drug discovery.
Case Study: Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown inhibition rates of approximately 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells. The mechanism involves apoptosis induction through cell cycle arrest at the G2/M phase, attributed to the modulation of Bcl-2 and Bax gene expressions .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentration (MIC) values between 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent bactericidal effects .
Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Biochemical Research
This compound has been investigated for its interactions with various enzymes and receptors involved in metabolic pathways. The nitrophenoxy group enhances binding interactions, making it a candidate for enzyme inhibition studies related to cancer pathways .
Case Study: Enzyme Interaction
Studies have demonstrated that structurally related pyrazole derivatives can inhibit key kinases involved in cancer signaling, showcasing the potential of this compound as an inhibitor of protein phosphorylation processes .
Mechanism of Action
The mechanism of action of methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-nitrophenoxy group contrasts with halogenated (e.g., Cl in ) or fluorinated (e.g., F in ) substituents, which modulate electronic effects and solubility.
- Positional Isomerism : Compounds such as methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate (, Compound 9) demonstrate how substituent placement (e.g., iodophenyl at 5-position) affects molecular interactions, such as binding to COX-2 .
Physicochemical Properties
- Purity and Synthesis: While direct data for the target compound are unavailable, similar esters (e.g., ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate in ) are synthesized via hydrolysis and coupling reactions, achieving purities >95% .
- Thermal Stability : Nitro-containing compounds (e.g., ) may exhibit lower thermal stability due to the nitro group’s propensity for exothermic decomposition .
Biological Activity
Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O5 |
| Molecular Weight | 277.23 g/mol |
| CAS Number | 1003988-83-7 |
The compound features a pyrazole ring, a nitrophenoxy group, and a carboxylate ester, which contribute to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For example, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent bactericidal effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. In one study, it achieved an inhibition rate of approximately 54.25% on HepG2 cells and 38.44% on HeLa cells . The mechanism behind this activity involves the induction of apoptosis through cell cycle arrest at the G2/M phase, as evidenced by downregulation of the anti-apoptotic Bcl-2 gene and upregulation of the pro-apoptotic Bax gene .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The nitrophenoxy group may interact with enzymes or receptors involved in various metabolic pathways, leading to modulation of cellular functions.
- Cell Cycle Disruption : The compound's ability to halt cell cycle progression contributes to its anticancer efficacy.
- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in pathogenic bacteria, enhancing its antimicrobial potential .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other pyrazole derivatives:
| Compound | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| Methyl 1-[(4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate | Antimicrobial | Similar | Exhibits comparable antimicrobial properties |
| Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | Anticancer | Higher | Less effective against certain cancer cell lines |
| Methyl 1-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | Antimicrobial | Lower | Weaker antimicrobial activity |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Evaluation : A study conducted on five pyrazole derivatives revealed that this compound exhibited one of the highest levels of antimicrobial activity against pathogenic bacteria .
- Anticancer Mechanism Exploration : Research focused on the compound's mechanism indicated that it could inhibit key signaling pathways involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .
- Pharmacological Studies : In vivo studies have confirmed the compound's potential in reducing tumor growth in animal models, supporting its role as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole esters are often synthesized via alkylation of pyrazole intermediates with nitrophenoxy methyl halides. Optimization can include:
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity between polar and non-polar phases .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Purity Assurance : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥98% purity, as noted for structurally similar pyrazole esters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., nitrophenoxy methyl group at N1 of pyrazole) and ester functionality. For example, methyl ester protons resonate at δ 3.8–4.0 ppm, while pyrazole protons appear as distinct singlets .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and nitro groups (~1520 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 305.08 for CHNO) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Eye/Skin Protection : Use nitrile gloves and goggles, as accidental exposure to similar pyrazole esters requires 15+ minutes of eye flushing with water .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination due to unknown ecotoxicity .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous decomposition (e.g., NO, CO release) .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazole derivatives be resolved during structural elucidation?
- Methodological Answer :
- Decoupling Experiments : Use - COSY to distinguish overlapping pyrazole proton signals .
- Isotopic Labeling : -labeling clarifies nitrogen connectivity in pyrazole-triazole hybrids, a technique applicable to nitrophenoxy analogs .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment of ambiguous peaks .
Q. What strategies mitigate low yields in the alkylation of pyrazole cores?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% for thermally sensitive intermediates .
- Protecting Groups : Temporarily protect reactive sites (e.g., pyrazole NH with Boc groups) to direct regioselective alkylation .
- Phase Separation : Use biphasic systems (e.g., HO/CHCl) to isolate intermediates and minimize side reactions .
Q. How can ecological risks be assessed given limited data on this compound’s environmental fate?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301D shake-flask tests with activated sludge to estimate half-life in aquatic systems .
- Toxicity Assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) screen for ecotoxic effects .
- Soil Mobility : Column leaching experiments (EPA 1631) determine adsorption coefficients (K) to predict groundwater contamination potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar pyrazole esters?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., Pd/C vs. Lindlar catalyst) and solvent dryness, as trace water can hydrolyze esters .
- Scale Effects : Pilot small-scale (<1 g) vs. large-scale (>10 g) reactions to identify mass-transfer limitations (e.g., stirring efficiency) .
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., nitro group reduction products) that reduce yields .
Research Gaps and Future Directions
- Theoretical Modeling : Develop QSAR models to predict biological activity based on nitrophenoxy substituent electronic effects .
- Advanced Catalysis : Explore photoredox catalysis for greener nitrophenoxy coupling reactions .
- Long-Term Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to assess storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
